N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including phenyl, furan, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,5-dimethylphenylamine and furan-2-carboxylic acid. These intermediates undergo various reactions, including condensation, cyclization, and thiolation, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole rings can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, amines, and substituted phenyl compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-3-[3-(methylthio)-1,2,4-oxadiazol-5-yl]propanamide
- N-(3,5-dimethylphenyl)-3-[3-(phenylthio)-1,2,4-oxadiazol-5-yl]propanamide
- N-(3,5-dimethylphenyl)-3-[3-(benzylthio)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
N-(3,5-dimethylphenyl)-3-[3-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H19N5O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H19N5O4S/c1-12-8-13(2)10-14(9-12)21-17(26)5-6-18-22-16(25-29-18)11-30-20-24-23-19(28-20)15-4-3-7-27-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,21,26) |
InChI Key |
XNJIEIHJNXPLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CO4)C |
Origin of Product |
United States |
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